N1-(oxetan-3-yl)benzene-1,3-diamine
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Overview
Description
N1-(oxetan-3-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The resulting oxetane can then be functionalized and coupled with a benzene derivative containing amine groups.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity, as well as developing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-(oxetan-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitrobenzene derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N1-(oxetan-3-yl)benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The oxetane ring is known for its stability and ability to modulate the physicochemical properties of drug molecules.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as polymers or resins.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(oxetan-3-yl)benzene-1,3-diamine depends on its specific application. In medicinal chemistry, the oxetane ring can influence the binding affinity and selectivity of drug molecules for their targets. The amine groups can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(oxetan-3-yl)benzene-1,3-diamine include other oxetane-containing derivatives and benzene diamines. Examples include:
- N1,N1-diethyl-N4-(oxetan-3-yl)benzene-1,4-diamine
- Oxetan-3-ylbenzene derivatives with different substituents on the benzene ring
Uniqueness
The uniqueness of this compound lies in the combination of the oxetane ring and the benzene diamine structure. This combination imparts specific physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1456595-17-7 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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